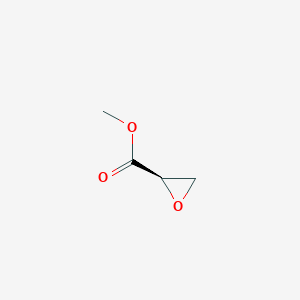
5-Nitro-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
5-Nitro-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C4H3N3O4 . It is also known by other names such as 5-Nitro-3-pyrazolecarboxylic acid and 3-nitro-1H-pyrazole-5-carboxylic acid . The compound has a molecular weight of 157.08 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Nitro-1H-pyrazole-3-carboxylic acid consists of a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a nitro group (-NO2) and a carboxylic acid group (-COOH) .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Derivatives : 5-Nitro-1H-pyrazole-3-carboxylic acid derivatives have been synthesized through various chemical reactions. For instance, Şener et al. (2002) explored the synthesis and reactions of 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, leading to various ester, amide, nitrile, and anilino-pyrazole acid derivatives. These findings suggest a versatile platform for chemical synthesis and modification (Şener et al., 2002).
Energetic Compounds Synthesis : Zheng et al. (2020) designed and synthesized novel energetic compounds including 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid and corresponding energetic salts. These compounds demonstrated high thermal stability, low sensitivity, and acceptable detonation properties, indicating potential applications in energetic materials (Zheng et al., 2020).
Ionization Studies : Alkan et al. (2009) investigated the ionization constants of some pyrazole carboxylic acids, including derivatives of 5-Nitro-1H-pyrazole-3-carboxylic acid. The study provided insights into the effects of structure and solvent on the acidity of these compounds, which is crucial for understanding their chemical behavior and applications (Alkan et al., 2009).
Biological and Pharmaceutical Applications
Carbonic Anhydrase Inhibitors : Bülbül et al. (2008) synthesized pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide and investigated their inhibitory effects on carbonic anhydrase isoenzymes. These compounds showed potent inhibitory activities, indicating potential for pharmaceutical applications (Bülbül et al., 2008).
Antibacterial Activity : Akbas et al. (2005) explored the antibacterial activities of 1H-pyrazole-3-carboxylic acid derivatives against various bacterial strains. The study revealed that these compounds exhibit significant inhibitory effects, highlighting their potential in antibacterial treatments (Akbas et al., 2005).
Antiproliferative Activity : Kasımoğulları et al. (2015) synthesized novel pyrazole-3-carboxylic acid derivatives and evaluated their antiproliferative activities against various cancer cell lines. The study identified compounds with significant anticancer potential (Kasımoğulları et al., 2015).
Material Science and Catalysis
Coordination Complexes : Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and studied their coordination with metals, resulting in mononuclear chelate complexes. These findings have implications for material science and catalysis (Radi et al., 2015).
Condensed Pyrazoles Synthesis : Arbačiauskienė et al. (2011) used ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates in cross-coupling reactions to synthesize condensed pyrazoles. This demonstrates the utility of pyrazole derivatives in creating complex organic structures (Arbačiauskienė et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 5-Nitro-3-pyrazolecarboxylic acid is the B1 receptor . This receptor is an attractive target for the treatment of pain and inflammation .
Mode of Action
The compound interacts with the B1 receptor, exhibiting good potency against B1 and high selectivity over B2
Eigenschaften
IUPAC Name |
5-nitro-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-4(9)2-1-3(6-5-2)7(10)11/h1H,(H,5,6)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYHBMLIEAMWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338836 | |
| Record name | 5-Nitro-3-pyrazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-1H-pyrazole-3-carboxylic acid | |
CAS RN |
198348-89-9 | |
| Record name | 5-Nitro-3-pyrazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Nitro-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate?
A1: Research has revealed the crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, specifically in the space group P21/c. The unit cell dimensions are as follows: a = 7.177(2) Å, b = 10.999(3) Å, c = 10.414(3) Å, and β = 100.145(11)°. [] This detailed structural information provides valuable insights for researchers exploring the compound's properties and potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one](/img/structure/B116612.png)
![(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester](/img/structure/B116613.png)


![Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)](/img/structure/B116621.png)




![1-[4-[[4-(2,5-Dioxopyrrol-1-yl)phenyl]diazenyl]phenyl]pyrrole-2,5-dione](/img/structure/B116628.png)


